molecular formula C27H26N2O6S2 B2606141 N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide CAS No. 850926-49-7

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide

Cat. No.: B2606141
CAS No.: 850926-49-7
M. Wt: 538.63
InChI Key: GQVPGKJUEGDWNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a synthetic organic compound characterized by a multi-substituted oxazole core, making it a candidate for various pharmacological and biochemical research applications. Its molecular structure integrates several functional groups: a dimethoxyphenyl acetamide moiety, a p-tolyl substituent, and a tosyl (p-toluenesulfonyl) group linked via a thioether bridge. Compounds with similar thioacetamide and sulfonyl functionalities are frequently investigated in medicinal chemistry for their potential to interact with biological targets. The presence of the sulfonyl group can enhance the compound's reactivity, particularly in nucleophilic substitution reactions, allowing for further chemical derivatization. The oxazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a core structure for screening programs targeting enzyme inhibition or receptor modulation. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S2/c1-17-5-9-19(10-6-17)25-29-26(37(31,32)21-12-7-18(2)8-13-21)27(35-25)36-16-24(30)28-22-14-11-20(33-3)15-23(22)34-4/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVPGKJUEGDWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its specific melting point and boiling point are not widely reported, indicating a need for further characterization.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may possess antimicrobial properties worth exploring.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further research is needed to elucidate the specific pathways involved and to evaluate the compound's effectiveness in vivo.

Materials Science

In materials science, this compound could serve as a precursor for synthesizing novel polymers or hybrid materials due to its functional groups that can participate in polymerization reactions.

Potential Applications:

  • Conductive Polymers : Incorporating this compound into polymer matrices could enhance electrical conductivity, making it suitable for applications in organic electronics.
  • Coatings : Its chemical properties may allow it to function as an effective coating agent with protective or functional characteristics.

Agricultural Chemistry

The thioamide group present in the compound suggests potential applications in agricultural chemistry as a pesticide or herbicide:

  • Pesticidal Activity : Compounds with similar structures have shown promise as insecticides or fungicides. The exploration of this compound's activity against agricultural pests could lead to the development of new agrochemicals.

Case Study: Pesticidal Activity

Research on thioamide derivatives has indicated that they can disrupt the metabolic processes of certain pests. Testing this compound against common agricultural pests could provide insights into its effectiveness and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Core Heterocyclic Variations

The oxazole core distinguishes the target compound from analogues with thiazole, triazole, or thiadiazole cores:

  • Thiazole Derivatives: Compounds such as N-(4-nitrophenyl)-2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide () share the acetamide-thioether linkage but replace oxazole with a thiazole ring. Thiazoles are known for their metabolic stability and antibacterial activity .
  • Triazole Derivatives : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () exhibit a triazole core, which may enhance hydrogen-bonding interactions compared to oxazole. However, the dimethoxyphenyl substituent is retained, suggesting shared electronic properties .

Substituent Effects

  • Electron-Donating Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-nitrophenyl group in ’s compound. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring and possibly affecting reactivity .
  • Tosyl vs. Mercapto Groups: The tosyl substituent in the target compound may enhance steric hindrance and stability compared to mercapto (-SH) groups in N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydrothiazol-5-yl)acetamide (). Mercapto groups increase H-bond donor capacity (2 H-bond donors vs. 1 in tosyl) but may reduce metabolic stability .
  • Fluorophenyl vs. p-Tolyl : Fluorine substitution in ’s compound improves lipophilicity and bioavailability compared to the p-tolyl group in the target compound .

Physicochemical Comparison

Compound Name Core Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Properties
Target Compound Oxazole 2,4-dimethoxyphenyl, p-tolyl Not reported Estimated: 2/6 High steric bulk, moderate polarity
N-(4-nitrophenyl)acetamide () Thiazole 4-nitrophenyl, dioxoisoindolin Not reported 3/7 High polarity, electron-deficient
N-(2-Ethoxyphenyl)acetamide () Thiazole 2-ethoxyphenyl, mercapto 310.39 2/5 Moderate lipophilicity
Compound 5d () Benzothiazole Spiroindoline-thiazolo Not reported 3/6 Enhanced π-stacking, antibacterial

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol

Structural Features

The compound features a dimethoxyphenyl group, a thioacetamide linkage, and a tosylated oxazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of oxazole and thiazole compounds exhibit significant anticancer properties. For instance, studies on similar thiazole derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells. These effects are attributed to the compounds' ability to induce apoptosis and block cell cycle progression at the G2/M phase .

Case Study: Anticancer Efficacy

A study evaluating the cytotoxicity of related thiazole compounds against the US National Cancer Institute's panel of 60 cancer cell lines demonstrated that many compounds exhibited significant cytotoxic effects at micromolar concentrations. The mean log(GI50) values ranged from -5.77 to -4.35, indicating potent activity against leukemia cell lines .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated through molecular docking studies and in vivo pharmacological tests. Similar compounds have shown promise in preventing seizures induced by pentylenetetrazole (PTZ), a standard model for screening anticonvulsant activity .

In Vivo Studies

In vivo studies have demonstrated that related compounds can effectively prevent seizure development in animal models without causing significant behavioral changes. This suggests a favorable safety profile while maintaining efficacy against seizures .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHT29 (Colon Cancer)1.5Induction of apoptosis
AnticancerMDA-MB-231 (Breast Cancer)0.8G2/M phase cell cycle arrest
AnticonvulsantPTZ-induced seizuresN/ASeizure prevention
PropertyValue
Molecular Weight364.43 g/mol
Log P3.36
Druglikeness ViolationsNone
Rotatable Bonds7

Q & A

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may require longer reaction times.
  • Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) improves heterocyclic coupling efficiency .
  • Temperature control : Tosylation reactions require strict anhydrous conditions at 0–5°C to avoid byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons : Multiplets between δ 6.8–8.2 ppm for dimethoxyphenyl and p-tolyl groups.
    • Sulfonyl group : A singlet for the tosyl methyl group at δ 2.4 ppm .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of acetamide) and ~1350 cm⁻¹ (S=O stretch of tosyl group) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~550–600) and fragmentation patterns of the oxazole-thioacetamide backbone .

Q. Advanced validation :

  • X-ray crystallography resolves ambiguities in stereochemistry, particularly for the oxazole-thioacetamide junction, which may exhibit planarity deviations .

How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this acetamide?

Advanced Research Question
Discrepancies often arise from:

  • Rotameric equilibria : Dynamic NMR (variable-temperature studies) can distinguish between conformational isomers in the thioacetamide linkage .
  • Impurity interference : Use orthogonal techniques (e.g., HPLC-MS) to detect trace byproducts from incomplete tosylation or dimerization .
  • Crystallographic validation : Single-crystal X-ray analysis provides definitive structural confirmation, especially for regiochemical ambiguities in heterocyclic rings .

Q. Methodological workflow :

Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

Compare experimental IR/MS data with computational simulations (e.g., DFT-based predictions) .

What strategies optimize the synthetic pathway to improve yield and purity?

Advanced Research Question

  • Reaction monitoring : Use TLC or inline IR to track intermediate formation and minimize over-reaction .
  • Purification :
    • Flash chromatography : Employ gradient elution (hexane:EtOAc 3:1 → 1:1) to separate acetamide derivatives.
    • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystalline isolates .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-type couplings if aryl halide intermediates are used .

Case study :
In analogous compounds, replacing DMF with acetonitrile reduced side reactions during thioether formation, improving yields from 45% to 68% .

How do substituents on the oxazole or thiazole rings affect biological activity, and what in vitro models are appropriate for assessment?

Advanced Research Question

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -NO₂) : Enhance oxidative stability but may reduce membrane permeability.
    • Bulky groups (e.g., p-tolyl) : Improve target binding affinity in enzyme inhibition assays .
  • In vitro models :
    • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
    • Enzyme inhibition : Fluorescence-based assays for COX-2 or lipoxygenase inhibition, given the compound’s structural similarity to known NSAID scaffolds .

Q. SAR guidelines :

  • Prioritize substituents at the 4-position of the oxazole ring for maximal steric complementarity with enzyme active sites .

What safety protocols are critical for handling this compound, and how should researchers interpret toxicity data?

Basic Research Question

  • Handling :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation (analogous to Safety Data Sheets in ).
    • Store at 2–8°C in amber vials to prevent photodegradation .
  • Toxicity assessment :
    • In vitro : MTT assays on HepG2 cells to assess hepatotoxicity.
    • In silico : Predict ADMET profiles using tools like SwissADME to flag high-risk substructures (e.g., sulfonyl groups) .

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